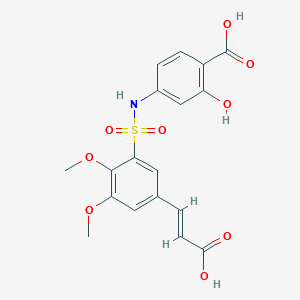![molecular formula C15H18N4O2 B2909785 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one CAS No. 534598-51-1](/img/structure/B2909785.png)
3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the triazine family. It is a potent and selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This compound has been widely studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and erectile dysfunction.
Mechanism of Action
The mechanism of action of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one involves the inhibition of this compound, which is responsible for the breakdown of cGMP. By inhibiting this compound, this compound increases the levels of cGMP, which leads to vasodilation and relaxation of smooth muscle cells in the blood vessels and lungs. This, in turn, improves blood flow and reduces pulmonary arterial pressure, which is beneficial in the treatment of pulmonary hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibitory effect on this compound. By increasing the levels of cGMP, this compound leads to vasodilation and relaxation of smooth muscle cells in the blood vessels and lungs. This, in turn, improves blood flow and reduces pulmonary arterial pressure, which is beneficial in the treatment of pulmonary hypertension.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one in lab experiments include its high potency and selectivity as a this compound inhibitor, which allows for precise control of the cGMP signaling pathway. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the research and development of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one. These include:
1. Further optimization of the synthesis method to improve yield and purity of the compound.
2. Investigation of the potential therapeutic applications of this compound in other diseases, such as heart failure, stroke, and cancer.
3. Development of novel formulations and delivery systems for this compound to improve its pharmacokinetic and pharmacodynamic properties.
4. Study of the structure-activity relationship of this compound to identify new analogs with improved potency and selectivity.
5. Investigation of the potential side effects and toxicity of this compound in preclinical and clinical studies.
Synthesis Methods
The synthesis of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one involves the reaction of 3-acetylphenylhydrazine with tert-butyl isocyanate in the presence of a suitable catalyst. The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.
Scientific Research Applications
This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and erectile dysfunction. It has been shown to be a potent and selective inhibitor of 3-[(3-acetylphenyl)amino]-6-tert-butyl-1,2,4-triazin-5(4H)-one, which is involved in the regulation of the cGMP signaling pathway. By inhibiting this compound, this compound increases the levels of cGMP, which leads to vasodilation and relaxation of smooth muscle cells in the blood vessels and lungs. This, in turn, improves blood flow and reduces pulmonary arterial pressure, which is beneficial in the treatment of pulmonary hypertension.
properties
IUPAC Name |
3-(3-acetylanilino)-6-tert-butyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-9(20)10-6-5-7-11(8-10)16-14-17-13(21)12(18-19-14)15(2,3)4/h5-8H,1-4H3,(H2,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVUJNCETIJVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NN=C(C(=O)N2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

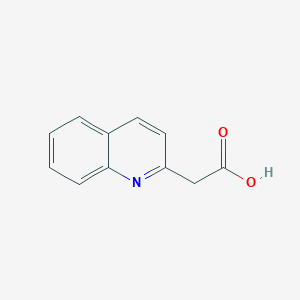
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide](/img/structure/B2909705.png)
![N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909706.png)
![N-(4-acetylphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2909707.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2909708.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2909710.png)

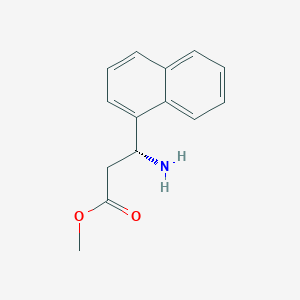
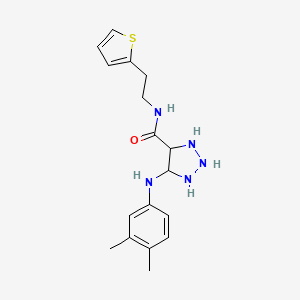
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2909715.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909718.png)
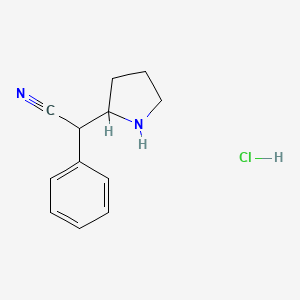
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2909722.png)
